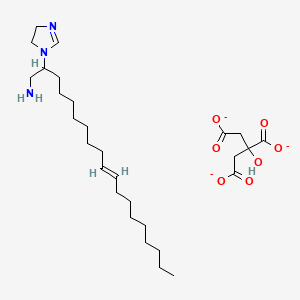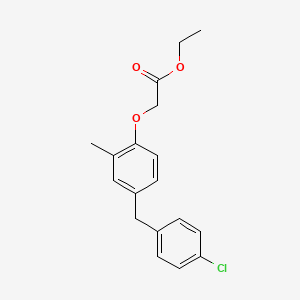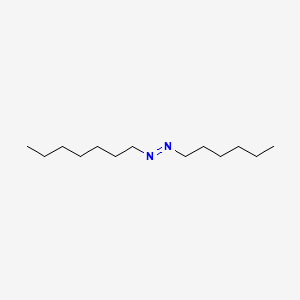
Heptane, hexyldiazeno-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl(hexyl)diazene is an organic compound with the molecular formula C13H28N2 It belongs to the class of diazenes, which are characterized by the presence of a diazo group (-N=N-) within their molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heptyl(hexyl)diazene typically involves the reaction of heptylamine with hexylamine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes coupling to form the desired diazene compound.
Industrial Production Methods
Industrial production of heptyl(hexyl)diazene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Heptyl(hexyl)diazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert heptyl(hexyl)diazene to the corresponding hydrazine derivative.
Substitution: The diazo group can participate in substitution reactions, often leading to the formation of azo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts such as copper or palladium and may be carried out under mild to moderate temperatures.
Major Products
Oxidation: Nitrosoheptyl(hexyl)diazene, Nitroheptyl(hexyl)diazene
Reduction: Heptylhydrazine, Hexylhydrazine
Substitution: Various azo compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Heptyl(hexyl)diazene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and as a precursor for other diazo derivatives.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of heptyl(hexyl)diazene involves its interaction with molecular targets through the diazo group. The compound can undergo cis-trans isomerization, which is influenced by factors such as light and temperature. This isomerization can affect the compound’s reactivity and interaction with biological molecules, potentially leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Unsymmetrical dimethylhydrazine: A related compound with similar diazo functionality but different alkyl groups.
Symmetrical dimethylhydrazine: Another diazene compound with symmetrical alkyl groups.
Uniqueness
Heptyl(hexyl)diazene is unique due to its specific alkyl chain lengths, which can influence its physical and chemical properties. This makes it distinct from other diazene compounds and potentially useful for specialized applications where these properties are advantageous.
Propriétés
Numéro CAS |
73806-69-6 |
|---|---|
Formule moléculaire |
C13H28N2 |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
heptyl(hexyl)diazene |
InChI |
InChI=1S/C13H28N2/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-13H2,1-2H3 |
Clé InChI |
LPSRJNSDSFZSGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN=NCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


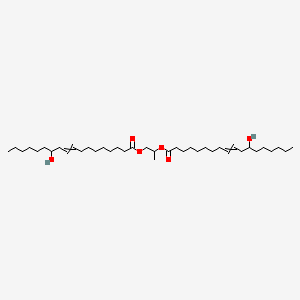
![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)
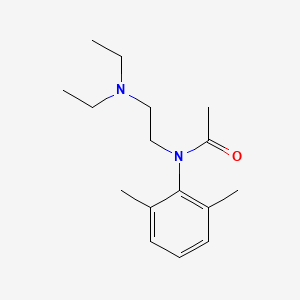
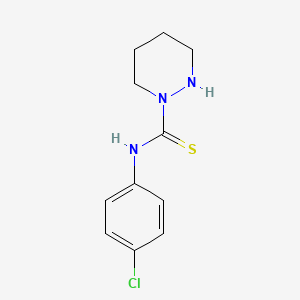

![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
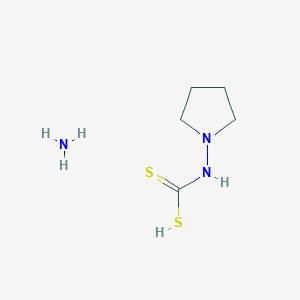


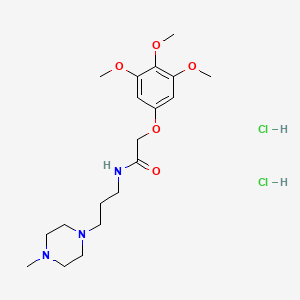
![Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-](/img/structure/B13768503.png)

